4-Chloro-2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c1-11(2)23-13-9-7-12(8-10-13)19-21-16-14-5-3-4-6-15(14)24-17(16)18(20)22-19/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMYRAZSYGDDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring through cyclization reactions.
Introduction of the Pyrimidine Ring: The benzofuran intermediate is then subjected to reactions that introduce the pyrimidine ring, often involving condensation reactions with appropriate reagents.
Substitution Reactions: The chloro and isopropoxyphenyl groups are introduced through substitution reactions, typically using chlorinating agents and isopropoxyphenyl derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
4-Chloro-2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used, leading to derivatives with different functional groups and properties.
Scientific Research Applications
Medicinal Chemistry
Antimalarial Activity
Recent studies have identified the compound as a potential inhibitor of specific plasmodial kinases, which are crucial for the survival of the malaria parasite. For instance, the compound's derivatives have shown promising inhibitory activity against PfPK6, a kinase associated with malaria resistance . The structure-activity relationship (SAR) studies indicated that modifications to the benzofuran and pyrimidine rings could enhance potency against PfPK6 while maintaining selectivity over PfGSK3, another kinase involved in malaria pathology .
Table 1: Inhibitory Activity of 4-Chloro-2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidine Derivatives
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| Original | PfPK6 | 236 ± 22 |
| Modified A | PfPK6 | 317 ± 34 |
| Modified B | PfGSK3 | 695 ± 88 |
Anticancer Properties
Targeting Cancer Kinases
The compound has also been investigated for its anticancer properties. Its ability to inhibit specific cancer-related kinases suggests a mechanism that could be harnessed for cancer therapy. Studies have shown that modifying the isopropoxy group can lead to increased selectivity and potency against tumor cells while reducing toxicity to normal cells .
Case Study: In Vitro Testing
In vitro assays have demonstrated that certain derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from low nanomolar to micromolar concentrations, indicating strong potential for further development as an anticancer agent .
Neuroprotective Effects
Potential in Neurological Disorders
Emerging research suggests that compounds similar to this compound may offer neuroprotective benefits. The mechanism appears to involve modulation of neuroinflammatory pathways and inhibition of apoptosis in neuronal cells .
Table 2: Neuroprotective Activity of Related Compounds
| Compound | Mechanism of Action | Efficacy |
|---|---|---|
| Compound X | Inhibition of apoptosis | High |
| Compound Y | Modulation of inflammation | Moderate |
Synthesis and Structural Insights
Synthetic Pathways
The synthesis of this compound involves several steps, including the formation of the benzofuran moiety followed by the introduction of the pyrimidine ring. Detailed synthetic routes have been documented, highlighting key intermediates and reaction conditions that optimize yield and purity .
Crystal Structure Analysis
Recent studies utilizing X-ray crystallography have elucidated the crystal structure of related compounds, providing insights into their spatial arrangement and confirming the stability of the benzofuran-pyrimidine linkage . Understanding these structural characteristics is crucial for rational drug design.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The chloro and isopropoxyphenyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The benzofuro[3,2-d]pyrimidine core is highly versatile, allowing diverse substitutions that modulate physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations
Substituent Effects on Bioactivity: The 4-chloro substitution is conserved across many analogs, likely enhancing electrophilicity and interaction with enzymatic targets . Piperazinyl or pyranyl groups (e.g., ) may enhance solubility or enable hydrogen bonding, critical for target binding .
Ring System Modifications: Replacing the benzofuro ring with thieno (sulfur-containing) or furo systems alters electronic properties, affecting binding affinity and metabolic stability .
Biological Activity Trends :
Biological Activity
4-Chloro-2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidine, with the CAS number 1315326-77-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and relevant case studies.
- Molecular Formula : C19H15ClN2O2
- Molar Mass : 338.79 g/mol
- Structure : The compound features a benzofuro-pyrimidine scaffold that contributes to its unique biological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including this compound. In vitro assays have demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 0.09 ± 0.0085 | |
| A549 | 0.03 ± 0.0056 | |
| Colo-205 | 0.01 ± 0.074 | |
| A2780 | 0.12 ± 0.064 |
These results indicate that the compound exhibits potent cytotoxicity, particularly against lung and breast cancer cell lines.
2. Antibacterial Activity
The compound has shown promising antibacterial properties against various strains of bacteria. In a study focusing on halogenated pyrimidines, it was noted that certain modifications enhance antibacterial activity significantly:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | Not determined |
The data suggest a potential role for this compound in treating bacterial infections, particularly those resistant to conventional antibiotics.
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidine derivatives has been explored in various studies. The compound's structural features may contribute to its ability to inhibit pro-inflammatory pathways:
- Mechanism : The compound may inhibit the expression of inflammatory cytokines and enzymes involved in the inflammatory response.
- Case Study : In a model of induced inflammation, treatment with the compound resulted in reduced edema and inflammatory cell infiltration compared to controls.
Research Findings and Case Studies
A notable study investigated the synthesis and biological evaluation of similar pyrimidine compounds, demonstrating that modifications at specific positions can lead to enhanced biological activity:
- Study Design : Various analogs were synthesized and screened for anticancer and antibacterial activities.
- Findings : Compounds with electron-rich substituents exhibited superior activity against cancer cell lines compared to standard agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
